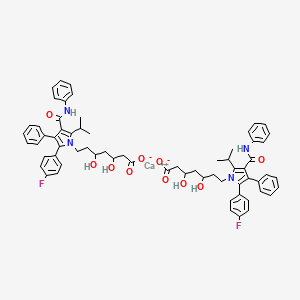

Atorvastatin hemicalcium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCKMBLVYCEXJB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H68CaF2N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1155.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Atorvastatin Hemi-Calcium Salt

Introduction

Atorvastatin, marketed as its hemi-calcium salt, is a highly effective synthetic lipid-lowering agent and a member of the statin class of drugs.[1][2] It functions as a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][3] This inhibition leads to a reduction in endogenous cholesterol synthesis, primarily in the liver, which in turn upregulates LDL-receptor expression and increases the clearance of LDL-cholesterol from the bloodstream.[1] The intricate molecular structure of Atorvastatin, featuring a substituted pyrrole core and a stereochemically defined dihydroxyheptanoic acid side chain, necessitates a complex and precisely controlled multi-step synthesis.[4][5]

This technical guide provides a detailed overview of the core synthetic strategies, experimental protocols for key transformations, and the critical purification processes involved in the industrial-scale production of high-purity Atorvastatin hemi-calcium salt, intended for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: The Paal-Knorr Pyrrole Synthesis

The most prominent and industrially scalable route to the Atorvastatin core structure is the Paal-Knorr synthesis.[6][7] This highly convergent approach involves the condensation of an elaborated 1,4-diketone precursor with a primary amine that carries the pre-constructed chiral side chain.[6][7] This method is favored for its high chemical yields and scalability, often avoiding the need for costly chromatographic purification in the initial stages.[6] Alternative routes, such as those involving a late-stage, regioselective 1,3-dipolar münchnone cycloaddition, have also been developed but can involve more steps.[4][7]

Caption: The convergent Paal-Knorr synthesis for the Atorvastatin core structure.

Asymmetric Synthesis of the Key Chiral Side-Chain

The therapeutic efficacy of Atorvastatin is critically dependent on the (3R, 5R) stereochemistry of its dihydroxy side chain.[5][8] The synthesis of this chiral fragment is a pivotal aspect of the overall process. Several strategies are employed:

-

Chiral Pool Synthesis: This approach utilizes inexpensive, naturally occurring chiral molecules, such as isoascorbic acid, as the starting material to carry the desired stereochemistry through the synthesis.[1][9]

-

Catalytic Asymmetric Synthesis: Modern methods employ catalytic asymmetric aldol reactions to establish the chiral centers with high enantioselectivity.[10][11]

-

Biocatalytic Synthesis: The use of enzymes, or "biocatalysts," offers a green and highly specific alternative to traditional chemical methods.[5] Enzymes like alcohol dehydrogenases, ketoreductases, and 2-deoxy-D-ribose 5-phosphate aldolase (DERA) are used for asymmetric synthesis or the resolution of racemic mixtures to produce the required chiral intermediates.[5][12][13] A key intermediate in many of these routes is tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 125995-13-3), which serves as a cornerstone for building the final drug.[8]

Final Elaboration to Atorvastatin Hemi-Calcium Salt

The conversion of the advanced intermediate from the Paal-Knorr synthesis into the final active pharmaceutical ingredient (API) involves a sequence of deprotection, hydrolysis, and salt formation steps.[6][14]

Caption: Workflow for the conversion of the advanced intermediate to the final API.

Experimental Protocols

The following protocols are adapted from a validated kilogram-scale synthesis.[6]

Protocol 1: Ketal Deprotection

-

Charge a 100 L glass-lined reactor with isopropyl alcohol (70 L) and water (17.5 L).

-

Add the protected atorvastatin intermediate (4) (7.0 kg, 11.38 mol).

-

Add 36% hydrochloric acid (0.8 L, 9.3 mol) to the suspension.

-

Heat the mixture to 60°C under vigorous stirring and maintain for 1 hour.

-

Cool the resulting solution to 5°C and stir for 30 minutes to allow precipitation.

-

Isolate the solid product by centrifugation, wash with water (10 L), and dry at 50°C (0.3 bar) for 18 hours. This yields the deprotected intermediate (5).[6]

Protocol 2: Ester Hydrolysis and Hemi-Calcium Salt Formation

-

Prepare a solution of sodium hydroxide (0.47 kg, 11.78 mol) in methanol (50 L) and water (13 L) in a 100 L reaction vessel.

-

Add the deprotected intermediate (5) (6.3 kg, 10.25 mol) under vigorous stirring.

-

Heat the reaction to 40°C and maintain for 30 minutes, monitoring progress by TLC.

-

Upon completion, distill off the methanol under reduced pressure (approx. 40 L).

-

To the residue, add water (30 L) and ethyl acetate (15 L) and stir the biphasic mixture for 30 minutes. Separate the ethyl acetate layer and repeat the extraction twice.

-

To the combined aqueous layers containing the sodium salt, add a solution of calcium acetate (1.0 kg, 6.32 mol) in water (10 L) while stirring.

-

Extract the formed Atorvastatin hemi-calcium salt with ethyl acetate.

-

Wash the combined organic layers with a water-methanol mixture (95:5 v/v) and evaporate under reduced pressure.[6]

Purification by Crystallization

The final purification step is crucial for achieving the high purity required for an API and for controlling the solid-state form (polymorphism), which affects the drug's stability and bioavailability.[15]

Protocol 3: Final Crystallization

-

To the crude Atorvastatin hemi-calcium salt residue from the previous step, add 96% v/v ethyl alcohol (42 L).

-

Reflux the mixture for 1 hour, during which precipitation is observed.

-

Cool the resulting suspension to 20°C over 3 hours.

-

Isolate the product by centrifugation, wash with 96% v/v ethanol (6 L), and dry at 40°C (0.2 bar) for 12 hours.[6]

This process can be adapted using different solvent systems, such as methanol/water or THF/methanol/water, and may involve seeding with existing crystals to ensure the formation of the desired crystalline form, such as the stable trihydrate Form I.[15][16][17][18]

Caption: General workflow for the final purification of Atorvastatin hemi-calcium salt.

Data Presentation

The efficiency of the synthesis and purification process is measured by chemical yield and final product purity.

Table 1: Summary of Key Process Steps and Performance

| Step | Description | Yield | Purity | Reference |

|---|---|---|---|---|

| 1 | Ketal Deprotection (Intermediate 4 to 5) | 96% | - | [6] |

| 2 | Salt Formation & Purification (Intermediate 5 to API) | 78.7% | >99.9% | [6] |

| 3 | Chiral Ligand Recovery (Asymmetric Aldol) | 91% | - | [10] |

| 4 | ATS-9 Intermediate Purification | 97.7% | 99.8% |[19] |

Table 2: Example Crystallization Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Solvent System | 96% v/v Ethyl Alcohol | [6] |

| Temperature Profile | Reflux, then cool to 20°C over 3 hours | [6] |

| Alternative Solvents | Methanol/Water, THF/Methanol/Water | [17][18] |

| Seeding | Often used to control polymorphism | [16][20] |

| Final API Purity | >99.5% |[6] |

Impurity Profiling and Control

Controlling impurities is a critical aspect of API manufacturing. The impurity profile depends heavily on the synthetic route and process parameters. Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), are used to detect and quantify impurities at different stages.[21][22][23][24]

Table 3: Common Atorvastatin Process-Related Impurities

| Impurity Name | CAS Number | Reference |

|---|---|---|

| Atorvastatin EP Impurity A (Desfluoro) | 433289-84-0 | |

| Atorvastatin EP Impurity B | 842103-12-2 | [] |

| Atorvastatin EP Impurity C (Difluoro) | 693794-20-6 | |

| Atorvastatin EP Impurity D (Epoxide) | 148146-51-4 | [26] |

| Atorvastatin EP Impurity H | 125995-03-1 |[] |

The synthesis of Atorvastatin hemi-calcium salt is a complex, multi-step process that showcases modern organic and process chemistry. Success relies on an efficient and convergent strategy for building the pyrrole core, such as the Paal-Knorr reaction, combined with a highly stereoselective method for constructing the chiral side chain. The final stages of deprotection, salt formation, and crystallization are critical for isolating the API with the high purity and specific polymorphic form required for pharmaceutical use. Rigorous process control and analytical monitoring are essential throughout the manufacturing campaign to manage impurities and ensure the quality and consistency of the final drug product.

References

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. WO2007096751A1 - Process for the preparation of atorvastatin calcium - Google Patents [patents.google.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. veeprho.com [veeprho.com]

- 10. Streamlined catalytic asymmetric synthesis of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP1584616A1 - Industrial process for the production of crystalline atorvastatin trihydrate hemi calcium salt - Google Patents [patents.google.com]

- 17. US7994343B2 - Process for the production of atorvastatin calcium in amorphous form - Google Patents [patents.google.com]

- 18. EP2420488A1 - Novel crystalline form of atorvastatin hemi-calcium salt, hydrate thereof, and method of producing the same - Google Patents [patents.google.com]

- 19. CN109180633B - Purification method of atorvastatin calcium intermediate ATS-9 - Google Patents [patents.google.com]

- 20. A FACTORY SCALE PROCESS FOR PRODUCING CRYSTALLINE ATORVASTATIN TRIHYDRATE HEMI CALCIUM SALT - Patent 1237865 [data.epo.org]

- 21. jddtonline.info [jddtonline.info]

- 22. mdpi.com [mdpi.com]

- 23. Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 26. pharmaffiliates.com [pharmaffiliates.com]

Physicochemical Properties of Atorvastatin Hemi-Calcium Salt: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Atorvastatin hemi-calcium salt. Atorvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] Marketed as its hemi-calcium salt, it is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4][5] A thorough understanding of its physicochemical characteristics is paramount for the successful formulation, development, and manufacturing of stable and bioavailable drug products.

Core Physicochemical Properties

Atorvastatin hemi-calcium salt is a white to off-white crystalline powder.[6] Its key properties, including solubility, thermal behavior, pKa, and lipophilicity, are critical determinants of its performance. These characteristics are summarized in the tables below.

Table 1: General Properties of Atorvastatin Hemi-Calcium Salt

| Property | Value | Reference |

| Chemical Name | [R-(R,R)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, hemi-calcium salt | [6] |

| Molecular Formula | (C₃₃H₃₄FN₂O₅)₂·Ca (anhydrous) | [7] |

| Molecular Weight | 1155.34 g/mol (anhydrous basis) | |

| Appearance | White to off-white crystalline powder | [6] |

| BCS Classification | Class II (Low Solubility, High Permeability) | [4][5] |

Table 2: Solubility Profile

Atorvastatin's solubility is markedly pH-dependent, a critical factor for its dissolution and absorption in the gastrointestinal tract. It is insoluble in acidic aqueous solutions (pH 4 and below) and exhibits limited solubility in water.[6][8]

| Solvent / Medium | Solubility | Reference |

| Water (Distilled) | Very slightly soluble; 0.142 mg/mL; 0.000597 mg/mL | [4][6][8] |

| Aqueous Solution (pH ≤ 4) | Insoluble | [6][8] |

| Phosphate Buffer (pH 7.4) | Slightly soluble | [6][9] |

| Methanol | Freely soluble; ~68.3 mg/mL | [5][6][9] |

| Ethanol | Slightly soluble; ~0.5 mg/mL | [6][10] |

| Dimethyl Sulfoxide (DMSO) | Soluble; ~15 mg/mL | [10] |

| Dimethylformamide (DMF) | Soluble; ~25 mg/mL | [10] |

| Acetonitrile | Very slightly soluble | [6][9] |

Table 3: Thermal Properties, Acidity, and Lipophilicity

The solid-state form of Atorvastatin calcium profoundly influences its properties. It is known to exist in numerous polymorphic and amorphous forms, with over 60 identified.[6][7] The crystalline Form I is noted as the most stable, non-hygroscopic trihydrate.[7] The amorphous form, while potentially offering enhanced dissolution, may present stability challenges.[6][11]

| Parameter | Value | Reference |

| Melting Point | 159.2 - 160.7 °C | [9][12] |

| pKa (Strongest Acidic) | 4.31 - 4.46 | [2][13][14] |

| logP (Octanol/Water) | 4.41 - 6.98* | [2][13][14] |

*Note: logP values refer to the parent Atorvastatin molecule, not the salt form.

Experimental Protocols

Accurate characterization of Atorvastatin hemi-calcium salt relies on a suite of standardized analytical techniques. The methodologies for determining the key properties are detailed below.

Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[15][16]

-

Preparation: Add an excess amount of Atorvastatin hemi-calcium salt to a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers) in a sealed, inert container.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 37 ± 1 °C for BCS studies) using a mechanical shaker or orbital incubator.[17]

-

Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot of the suspension.[17]

-

Separation: Immediately separate the undissolved solid from the supernatant by centrifugation at high speed or by filtration through a fine, non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Analysis: Quantify the concentration of dissolved Atorvastatin in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Confirmation: Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% variation).[17]

Crystallinity and Polymorph Assessment (X-Ray Powder Diffraction - XRPD)

XRPD is the definitive technique for identifying the solid-state form (crystalline vs. amorphous) and specific polymorph of a substance.[18][19]

-

Sample Preparation: Gently pack a small amount of the powder sample into a sample holder, ensuring a flat, uniform surface.

-

Instrumentation: Place the sample in an X-ray powder diffractometer. The instrument is typically equipped with a copper X-ray source (Cu Kα radiation).[20]

-

Data Acquisition: Scan the sample over a defined range of diffraction angles (e.g., 2° to 40° 2θ) at a specified scan rate.[20]

-

Analysis: The resulting diffractogram plots X-ray intensity against the diffraction angle (2θ). A pattern with sharp, well-defined peaks is characteristic of a crystalline material, while a broad halo indicates an amorphous form.[19] Each crystalline polymorph produces a unique "fingerprint" pattern that can be compared to reference data for identification.[19][20]

Thermal Analysis

Thermal analysis techniques like DSC and TGA are essential for characterizing melting behavior, phase transitions, and thermal stability.[21][22]

Differential Scanning Calorimetry (DSC) DSC measures heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and phase transitions.[23][24]

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

-

Instrumentation: Place both the sample and reference pans into the DSC cell.

-

Heating Program: Subject the cell to a controlled temperature program, for example, heating from ambient temperature to above the melting point at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge.

-

Analysis: The resulting thermogram shows heat flow versus temperature. An endothermic peak corresponds to melting, and the peak onset or maximum is taken as the melting point.[22] The area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated, providing information on water content, residual solvents, and decomposition temperature.[25][26]

-

Sample Preparation: Place an accurately weighed sample (typically 5-10 mg) onto the TGA balance pan.

-

Instrumentation: The instrument consists of a high-precision balance situated within a furnace.

-

Heating Program: Heat the sample according to a defined temperature program (e.g., from ambient to 300 °C at 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[25]

-

Analysis: The TGA curve plots the percentage of weight loss against temperature. A step-wise loss of mass indicates events such as dehydration, desolvation, or thermal decomposition.[21]

Lipophilicity Measurement (logP by Shake-Flask)

The partition coefficient (logP) is a measure of a drug's lipophilicity and is critical for predicting its absorption and distribution.[27]

-

System Preparation: Prepare a biphasic system of 1-octanol and water (or a suitable buffer like PBS pH 7.2) and mutually saturate the two phases by vigorous mixing followed by separation.

-

Partitioning: Dissolve a known amount of Atorvastatin in the aqueous phase and add an equal volume of the pre-saturated octanol phase.

-

Equilibration: Vigorously shake the mixture for a sufficient time to allow for equilibrium to be established, then allow the two phases to separate completely, often aided by centrifugation.

-

Analysis: Determine the concentration of Atorvastatin in both the aqueous and octanol phases using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[15]

-

Calculation: Calculate logP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).[27]

Mechanism of Action and Workflow Visualization

Atorvastatin's primary therapeutic effect stems from its inhibition of the cholesterol biosynthesis pathway.[1] Its pleiotropic effects are attributed to the modulation of other cellular signaling cascades.[28] The characterization of its physicochemical properties follows a structured workflow to ensure comprehensive data is gathered for formulation development.

References

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Surfactants on the Solubility of Atorvastatin Calcium [scirp.org]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubility improvement of atorvastatin using deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atorvastatin [drugfuture.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Partition coefficient - Wikipedia [en.wikipedia.org]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. who.int [who.int]

- 18. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 19. improvedpharma.com [improvedpharma.com]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. improvedpharma.com [improvedpharma.com]

- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 23. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. veeprho.com [veeprho.com]

- 25. aurigaresearch.com [aurigaresearch.com]

- 26. veeprho.com [veeprho.com]

- 27. acdlabs.com [acdlabs.com]

- 28. benchchem.com [benchchem.com]

Atorvastatin Hemi-Calcium Salt: A Technical Guide to Pleiotropic Mechanisms Beyond HMG-CoA Reductase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia. Its primary mechanism of action involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This action leads to a significant reduction in circulating low-density lipoprotein cholesterol (LDL-C). However, a growing body of evidence reveals that the clinical benefits of atorvastatin extend far beyond its lipid-lowering effects. These "pleiotropic" effects are independent of cholesterol reduction and encompass a range of anti-inflammatory, immunomodulatory, antioxidant, and direct vascular actions that contribute to its cardiovascular protective properties.

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pleiotropic effects of atorvastatin hemi-calcium salt. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the signaling pathways, experimental validation, and quantitative outcomes associated with these non-canonical actions.

Anti-Inflammatory and Immunomodulatory Effects

Atorvastatin exerts potent anti-inflammatory and immunomodulatory effects by intervening in key signaling pathways that govern the inflammatory response. These actions are critical to its ability to stabilize atherosclerotic plaques and reduce cardiovascular events.

One of the central mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a master regulator of inflammatory gene expression, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5] Atorvastatin has been shown to prevent the degradation of IκB, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of inflammatory genes.[2] This inhibitory effect on NF-κB activation has been observed in various cell types, including vascular smooth muscle cells and monocytes.[2]

Furthermore, atorvastatin modulates the immune response by influencing T-cell activation and differentiation. It can shift the balance from a pro-inflammatory Th1 response to a more anti-inflammatory Th2 response. Additionally, atorvastatin has been shown to reduce the expression of adhesion molecules on endothelial cells, thereby limiting the recruitment of inflammatory cells to the vascular wall.

Quantitative Data: Anti-Inflammatory Effects

| Biomarker | Cell/System | Atorvastatin Concentration/Dose | % Change/Effect | Reference |

| IL-1β mRNA | HUVECs | 10 µM | ↓ | [4] |

| IL-6 mRNA | HUVECs | 10 µM | ↓ | [4] |

| IL-12 mRNA | HUVECs | 10 µM | ↓ | [4] |

| TNF-α mRNA | HUVECs | 10 µM | ↓ | [4] |

| NF-κB Activation | Vascular Smooth Muscle Cells | 10⁻⁷ mol/l | ↓ 44-53% | [2] |

| MCP-1 Expression | Vascular Smooth Muscle Cells | 10⁻⁷ mol/l | ↓ 39-54% | [2] |

| IP-10 Expression | Vascular Smooth Muscle Cells | 10⁻⁷ mol/l | ↓ 35-38% | [2] |

| MMP-9 Plasma Level | Glial Tumor Patients | 80 mg/day (2 weeks) | ↓ (p=0.048) | [6] |

| MMP-2/TIMP-2 Ratio | HUVECs | 0.1-10 µM | ↓ (p<0.05) | [7] |

| MMP-9/TIMP-1 Ratio | HUVECs | 0.1-10 µM | ↓ (p<0.05) | [7] |

Signaling Pathway: Atorvastatin Inhibition of NF-κB Activation

Caption: Atorvastatin inhibits the NF-κB signaling pathway.

Enhancement of Endothelial Function

A healthy endothelium is crucial for vascular homeostasis, and endothelial dysfunction is an early event in atherosclerosis. Atorvastatin improves endothelial function through mechanisms that are largely independent of its lipid-lowering effects. A key player in this process is endothelial nitric oxide synthase (eNOS), the enzyme responsible for the production of nitric oxide (NO). NO is a potent vasodilator and has anti-proliferative, anti-thrombotic, and anti-inflammatory properties.

Atorvastatin increases the expression and activity of eNOS.[8] One of the underlying mechanisms involves the inhibition of isoprenoid synthesis. Isoprenoids, such as farnesylpyrophosphate (FPP) and geranylgeranylpyrophosphate (GGPP), are intermediates in the cholesterol biosynthesis pathway and are required for the post-translational modification of small GTP-binding proteins like Rho. By depleting isoprenoids, atorvastatin prevents the activation of Rho, which is a negative regulator of eNOS expression.[9]

Additionally, atorvastatin activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[10][11][12] Activated Akt can directly phosphorylate eNOS at Ser1177, leading to its activation and increased NO production.[8]

Quantitative Data: Endothelial Function

| Parameter | Population/Model | Atorvastatin Dose | % Improvement/Change | Reference |

| Flow-Mediated Dilation (FMD) | Type 2 Diabetes Patients | 10 mg/day (4 weeks) | 7.7% to 18.3% | |

| Flow-Mediated Dilation (FMD) | CAD Patients | 10-20 mg/day (12 weeks) | 4.25% to 8.16% | [13] |

| Endothelium-Dependent Vasodilation | Hypercholesterolemic Patients | 20 mg/day (3 days) | +46.7% | [14] |

| eNOS Activity | Patients | 40 mg/day (6 weeks) | +48.16% | |

| eNOS mRNA (Aorta) | Mice | 10 mg/kg (14 days) | 2.3-fold increase | |

| eNOS mRNA (Platelets) | Mice | 10 mg/kg (14 days) | 3.2-fold increase | [9] |

Signaling Pathway: Atorvastatin-Mediated eNOS Activation

Caption: Atorvastatin enhances eNOS activity via multiple pathways.

Reduction of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to atherosclerosis. Atorvastatin has been shown to possess significant antioxidant properties.

The drug can reduce the production of ROS by inhibiting NADPH oxidase, a major source of superoxide in the vasculature. This effect is also linked to the inhibition of isoprenoid synthesis, as isoprenoids are required for the activation of the small GTPase Rac, a subunit of NADPH oxidase.

Moreover, atorvastatin can enhance the endogenous antioxidant defense system by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Atorvastatin has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes.

Quantitative Data: Oxidative Stress Markers

| Marker | System | Atorvastatin Dose | % Change/Effect | Reference |

| Ferric Reducing Ability of Plasma (FRAP) | CAD Patients | 20 mg/day (>90 days) | ↑ (p=0.04) | [15] |

| Thiobarbituric Acid Reactive Substances (TBARS) | CAD Patients | 20 mg/day (>90 days) | ↓ (p=0.04) | [15] |

| TBARS | Hypercholesterolemic Rats | 8 weeks | ↓ (p<0.05) | [16] |

| Superoxide Dismutase (SOD) Activity | Hypercholesterolemic Rats | 8 weeks | ↓ (p<0.05) | [16] |

| Plasma TBA-RS | Healthy Subjects (CC genotype) | 10 mg/day (14 days) | ↓ | [17] |

Signaling Pathway: Atorvastatin and Nrf2-Mediated Antioxidant Response

Caption: Atorvastatin activates the Nrf2 antioxidant pathway.

Stabilization of Atherosclerotic Plaques

The rupture of vulnerable atherosclerotic plaques is the primary cause of acute coronary syndromes. Atorvastatin contributes to plaque stabilization through multiple mechanisms that alter plaque composition and reduce its thrombogenicity.

By inhibiting inflammation, atorvastatin reduces the influx of macrophages into the plaque. It also decreases the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and weaken the fibrous cap of the plaque.[7] For instance, atorvastatin has been shown to downregulate MMP-2 and MMP-9.[7][18]

Furthermore, atorvastatin can reduce the lipid core of the plaque and increase its fibrous cap thickness, making it more stable and less prone to rupture. Intravascular ultrasound (IVUS) studies have demonstrated that atorvastatin therapy can lead to a regression in atheroma volume and a change in plaque composition towards a more stable phenotype.[19][20][21][22]

Quantitative Data: Plaque Composition (IVUS)

| Plaque Parameter | Study Population | Atorvastatin Dose | Change | Reference |

| Plaque Volume | CAD Patients | 10-20 mg/day (12 months) | ↓ (p<0.001) | [23] |

| Percent Atheroma Volume (PAV) | CAD Patients | 10-20 mg/day (12 months) | 55.92% to 54.86% (p=0.006) | [23] |

| Hyperechogenicity Index | CAD Patients | High dose (12 months) | ↑ 42.2% | [19] |

| Fibrous Volume | CAD Patients | Statin Therapy | ↓ (WMD: -2.37 mm³) | [20] |

| Dense Calcium Volume | CAD Patients | Statin Therapy | ↑ (WMD: 0.89 mm³) | [20] |

Experimental Workflow: In Vitro Analysis of Atorvastatin's Anti-Inflammatory Effects on Endothelial Cells

Caption: A typical workflow for studying atorvastatin's in vitro effects.

Experimental Protocols

Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) in cell lysates, a key indicator of Akt activation, following treatment with atorvastatin.

1. Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) or other relevant cell lines to 80-90% confluency.[10]

-

Pre-treat cells with various concentrations of atorvastatin (e.g., 0.05, 1, 5 µM) for 24 hours.[10]

-

If applicable, stimulate the cells with an agonist (e.g., vascular endothelial growth factor) for a specified time.

2. Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[24]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[24]

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% gel.[11]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[25]

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[24]

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.[11][25]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25]

-

Wash the membrane three times with TBST.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like β-actin or GAPDH.

6. Signal Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[24]

-

Quantify the band intensities using densitometry software.

-

Normalize the p-Akt signal to the total Akt or housekeeping protein signal.

Measurement of Endothelial Function by Flow-Mediated Dilation (FMD)

This non-invasive clinical protocol assesses endothelium-dependent vasodilation in response to atorvastatin treatment.

1. Patient Preparation:

-

Patients should fast for at least 8-12 hours prior to the measurement.

-

Patients should refrain from smoking, caffeine, and alcohol for at least 12 hours before the study.

-

The study should be conducted in a quiet, temperature-controlled room.

2. Baseline Measurement:

-

The patient rests in a supine position for at least 10 minutes.

-

The brachial artery is imaged in the longitudinal plane using a high-resolution ultrasound system with a linear array transducer (e.g., 7.5 MHz).[26]

-

The baseline diameter of the brachial artery is measured.

3. Induction of Reactive Hyperemia:

-

A blood pressure cuff is placed on the forearm distal to the imaged segment of the brachial artery.

-

The cuff is inflated to a suprasystolic pressure (e.g., 50 mmHg above systolic blood pressure) for 5 minutes to induce ischemia.[26]

4. Post-Occlusion Measurement:

-

The cuff is rapidly deflated.

-

The diameter of the brachial artery is continuously monitored for at least 3 minutes.

-

The maximum diameter of the brachial artery after cuff release is recorded.

5. Calculation of FMD:

-

FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter after cuff release: FMD (%) = [(Maximum Diameter - Baseline Diameter) / Baseline Diameter] x 100

6. Study Design:

-

In a clinical trial setting, FMD is measured at baseline and after a defined period of atorvastatin treatment (e.g., 4, 6, or 12 weeks).[27][13][26]

-

A placebo-controlled, double-blind, randomized design is optimal to minimize bias.[27][26]

Conclusion

The pleiotropic effects of atorvastatin hemi-calcium salt represent a paradigm shift in our understanding of its therapeutic benefits. Beyond its established role in cholesterol reduction, atorvastatin actively modulates key pathological processes in atherosclerosis, including inflammation, endothelial dysfunction, oxidative stress, and plaque instability. The mechanisms underlying these effects are complex and multifactorial, involving the inhibition of isoprenoid synthesis and the modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and Nrf2.

A thorough understanding of these non-lipid-mediated actions is essential for the continued development of novel therapeutic strategies targeting cardiovascular disease. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and clinicians working to unravel the full therapeutic potential of atorvastatin and other statins. Further investigation into these pleiotropic effects will undoubtedly pave the way for more targeted and effective treatments for atherosclerosis and its devastating consequences.

References

- 1. Atorvastatin reduces calcification in valve interstitial cells via the NF-κb signalling pathway by promoting Atg5-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atorvastatin reduces NF-kappaB activation and chemokine expression in vascular smooth muscle cells and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atorvastatin suppresses NLRP3 inflammasome activation via TLR4/MyD88/NF-κB signaling in PMA-stimulated THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. The effect of lipid-lowering therapies on the pro-inflammatory and anti-inflammatory properties of vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of atorvastatin on plasma matrix metalloproteinase-9 concentration after glial tumor resection; a randomized, double blind, placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of statins on matrix metalloproteinases and their endogenous inhibitors in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Skeletal muscle fibre type-dependent effects of atorvastatin on the PI3K/Akt/mTOR signalling pathway and atrophy-related genes in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Atorvastatin Inhibits Breast Cancer Cells by Downregulating PTEN/AKT Pathway via Promoting Ras Homolog Family Member B (RhoB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of atorvastatin therapy on endothelıal function in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nurseslabs.com [nurseslabs.com]

- 15. The effect of atorvastatin treatment duration on oxidative stress markers and lipid profile in patients with coronary artery diseases: A case series study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of atorvastatin therapy on oxidant-antioxidant status and atherosclerotic plaque formation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eNOS gene T-786C polymorphism modulates atorvastatin-induced increase in blood nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Atorvastatin induces downregulation of matrix metalloproteinase-2/9 in MDA-MB-231 triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. The Effect of Statin Therapy on Coronary Plaque Composition Using Virtual Histology Intravascular Ultrasound: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. Effects of Statins on Progression of Coronary Artery Disease as Measured by Intravascular Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of Atorvastatin on Serial Changes in Coronary Physiology and Plaque Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. ccrod.cancer.gov [ccrod.cancer.gov]

- 26. Short‐term statin treatment improves endothelial function and neurohormonal imbalance in normocholesterolaemic patients with non‐ischaemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Low‐Dose Statin Therapy Improves Endothelial Function in Type 2 Diabetic Patients With Normal Serum Total Cholesterol: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

In vitro effects of Atorvastatin hemi-calcium salt on HepG2 cells

An In-Depth Technical Guide on the In Vitro Effects of Atorvastatin Hemi-Calcium Salt on HepG2 Cells

Introduction

Atorvastatin, a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a widely prescribed medication for lowering cholesterol levels. Beyond its lipid-lowering capabilities, a growing body of research has focused on its pleiotropic effects, including anti-inflammatory, antioxidant, and anti-proliferative properties. The human hepatoma cell line, HepG2, serves as a critical in vitro model for studying liver function and the cellular effects of xenobiotics. This guide provides a comprehensive technical overview of the documented in vitro effects of Atorvastatin hemi-calcium salt on HepG2 cells, consolidating key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Data Presentation: Quantitative Effects of Atorvastatin on HepG2 Cells

The following tables summarize the quantitative data from various studies investigating the impact of atorvastatin on HepG2 cell viability, apoptosis, and gene/protein expression.

Table 1: Effects on Cell Viability and Cytotoxicity

| Concentration (µM) | Incubation Time | Assay | Observed Effect | Reference |

| Up to 10 µM | 24 and 48 hours | MTT | Not toxic to HepG2 cells. | [1] |

| 10, 30, 60, 70, 80, 90, 100 µM | Not Specified | MTT | Dose-dependent suppression of cell viability. | [2] |

| 100 µM | 14 days | Viability Assay | 50 ± 16% decrease in hepatocyte viability. | [3] |

| Dose-dependent | Not Specified | Cell Mortality | Dose-dependent increase in cell mortality. | [4] |

| 30 µM | Not Specified | Viability Assay | Significant decrease in cell viability. | [5] |

Table 2: Induction of Apoptosis

| Concentration (µM) | Incubation Time | Endpoint Measured | Observed Effect | Reference |

| Concentration-dependent | Not Specified | Mitochondria-dependent apoptosis | Increased Bax/Bcl-2 ratio, cleaved caspase-3, mitochondrial cytochrome c release. | [6][7] |

| Subtoxic levels | Not Specified | Cisplatin-induced apoptosis | Significantly increased apoptosis in combination with cisplatin. | [2] |

| Not Specified | Not Specified | Caspase 3, Caspase 9 | Activation of caspases, mediating chemosensitivity. | [2] |

| 30 µM | Not Specified | Caspase 3/7 Activity | Significant increase in caspase 3/7 activity. | [5] |

| In combination with Irradiation (IR) | Not Specified | Apoptosis Rate | Increased rate of apoptosis, upregulation of Bax and Cleaved-Caspase 3, downregulation of Bcl-2. | [8] |

Table 3: Gene and Protein Expression Modulation

| Concentration (µM) | Incubation Time | Target | Regulation | Fold/Percent Change | Reference |

| 10 µM | 24 hours | HMGCR (mRNA) | Upregulated | 1.8-fold | [9] |

| 10 µM | 24 hours | LDLR (mRNA) | Upregulated | 1.5-fold | [9] |

| 10 µM | 24 hours | IL21R (mRNA) | Upregulated | 4.1-fold | [9] |

| 5 and 10 µM | 4 hours pre-treatment | p-STAT1 (protein) | Downregulated | Significant inhibition of IFNγ-induced phosphorylation. | [1] |

| 5 and 10 µM | Not Specified | PD-L1 (protein) | Downregulated | Significant reduction of IFNγ-induced expression. | [1] |

| Not Specified | Not Specified | Nrf2, SOD2 (protein) | Downregulated | Reduction in expression. | [6][7] |

| Not Specified | Not Specified | PI3K, pAKT, Akt (protein) | Downregulated | Significantly diminished levels. | [4] |

| Not Specified | Not Specified | miRNA-145 | Upregulated | Significant upregulation. | [4] |

| Not Specified | 24 hours | pAkt, pGsk3β (protein) | Downregulated | Decreased levels. | [10] |

| Not Specified | 24 hours | MMP-9, MMP-2 (protein) | Downregulated | Decreased HBx-induced levels. | [10] |

| Not Specified | Not Specified | YAP1 (protein) | Downregulated | Downregulation mediated chemosensitivity. | [2] |

| 0.1 - 20 µM | 6 to 20 hours | ApoB Secretion | Downregulated | Reduction in secreted apoB. | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Atorvastatin Treatment

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (MEM), supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL streptomycin, and 100 U/mL penicillin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Atorvastatin Preparation: Atorvastatin hemi-calcium salt is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. Final concentrations are prepared by diluting the stock solution in the culture medium. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 1.0 × 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Remove the old medium and add fresh medium containing various concentrations of atorvastatin or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C.

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the resulting colored solution using a multi-well spectrophotometer (ELISA reader) at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[1]

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Culture and treat HepG2 cells with atorvastatin as described.

-

Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells with cold Phosphate-Buffered Saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate.

-

Lysis: After atorvastatin treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT1, Nrf2, PI3K, β-actin) overnight at 4°C.

-

Secondary Antibody: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band densities using image analysis software.[1][8]

Measurement of Reactive Oxygen Species (ROS)

ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Treatment: Treat HepG2 cells with atorvastatin in a suitable plate format (e.g., 96-well black plate).

-

Probe Loading: After treatment, wash the cells and incubate them with DCFH-DA solution in serum-free medium.

-

Incubation: Incubate for approximately 20-30 minutes at 37°C, allowing the probe to enter the cells where it is deacetylated to DCFH.

-

Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[6][12]

Visualization of Pathways and Workflows

Signaling Pathways

Atorvastatin impacts several key signaling pathways in HepG2 cells, leading to its observed effects on apoptosis, inflammation, and cell metabolism.

Caption: Atorvastatin-induced apoptosis via inhibition of the Nrf2 pathway.

References

- 1. Atorvastatin Attenuates Programmed Death Ligand-1 (PD-L1) Induction in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Atorvastatin induces MicroRNA-145 expression in HEPG2 cells via regulation of the PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Atorvastatin induces mitochondrial dysfunction and cell apoptosis in HepG2 cells via inhibition of the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effect and mechanism of atorvastatin regulating PI3K-Akt-mTOR pathway on radiosensitivity of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Effects of atorvastatin on the intracellular stability and secretion of apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hepatotoxicity of atorvastatin in HepG2 cells [bio-protocol.org]

Atorvastatin Hemi-Calcium Salt: A Technical Guide to its Activity in Smooth Muscle Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms through which atorvastatin hemi-calcium salt inhibits the proliferation of vascular smooth muscle cells (VSMCs). This process is a critical component in the development and progression of atherosclerosis and restenosis following vascular interventions. Understanding the molecular pathways affected by atorvastatin is paramount for the development of targeted therapies to prevent and treat cardiovascular diseases.

Core Mechanism of Action

Atorvastatin, a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for lowering cholesterol levels.[1][2][3][4] Its primary function is to block the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.[1][2][4] This inhibition leads to a reduction in hepatic cholesterol production and an increase in the expression of low-density lipoprotein (LDL) receptors on liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[2][4]

Beyond its lipid-lowering effects, atorvastatin exhibits pleiotropic properties that contribute to its cardiovascular benefits.[5][6][7] A significant aspect of these non-lipid-related effects is the inhibition of vascular smooth muscle cell proliferation. This is primarily achieved by depleting isoprenoid intermediates, which are essential for the post-translational modification and function of small GTP-binding proteins like Rho, Ras, and Rac.[5][8]

Quantitative Data on Atorvastatin's Anti-proliferative Effects

The inhibitory effect of atorvastatin on smooth muscle cell proliferation is dose-dependent. Various studies have quantified this effect using different experimental models and assays.

| Cell Type | Mitogen/Stimulus | Atorvastatin Concentration (µM) | Inhibition of DNA Synthesis/Proliferation | Reference |

| Bovine Pulmonary Artery Smooth Muscle Cells (PASMCs) | 5-Hydroxytryptamine (5-HT) | 0.1 - 30 | Dose-dependent inhibition of [3H]thymidine uptake. Significant inhibition observed at concentrations as low as 0.1 µM. | [9] |

| Rat Aortic Smooth Muscle Cells | Fetal Bovine Serum | Not specified, but described as dose-dependent | Potent attenuation of MCM6 and MCM7 protein and mRNA expression. | [10] |

| Human Aortic Smooth Muscle Cells (HASMCs) | Angiotensin II | Not specified in the abstract | Synergistic inhibition of proliferation with cyanidin-3-glucoside. | [11] |

| Human Smooth Muscle Cells | 10% Fetal Calf Serum | Not specified in the abstract, but compared to other statins | Atorvastatin showed similar inhibitory potency to lovastatin, simvastatin, and fluvastatin. | [12] |

| Protein/Marker | Cell Type/Model | Atorvastatin Treatment | Effect | p-value | Reference |

| Phosphorylated p38 MAPK | Rat Vein Graft Model | In vivo treatment | Inhibition of phosphorylation | p < 0.01 | [13][14] |

| α-SMA | Rat Vein Graft Model | In vivo treatment | Significantly reduced levels | p < 0.01 | [13][14] |

| PCNA | Rat Vein Graft Model | In vivo treatment | Significantly reduced levels | p < 0.01 | [13][14] |

| MCM6 and MCM7 | Rat Aortic Vascular Smooth Muscle Cells | In vitro treatment | Dose-dependent attenuation of protein and mRNA expression | Not specified | [10] |

| Cyclin D1 | Bovine PASMCs | 10 µM | Reduction in 5-HT-induced levels | Not specified | [9] |

| IP-10 and MCP-1 | Vascular Smooth Muscle Cells | 10⁻⁷ mol/l | Reduced overexpression by ~38% and ~54% respectively (Ang II-induced) and ~35% and ~39% respectively (TNF-α-induced) | Not specified | [15] |

| Calcium Deposition and Alkaline Phosphatase Activity | Rat Aortic Vascular Smooth Muscle Cells | 1, 5, or 10 µM | Ameliorated the increase induced by calcification medium | p < 0.01 | [16] |

Key Signaling Pathways Modulated by Atorvastatin

Atorvastatin's inhibitory effect on smooth muscle cell proliferation is mediated through the modulation of several key intracellular signaling pathways.

HMG-CoA Reductase and Rho/ROCK Pathway

The most well-documented mechanism involves the inhibition of the Rho/Rho-associated coiled-coil containing kinase (ROCK) pathway.[8][17][18] The synthesis of isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), is dependent on the mevalonate pathway.[9] These isoprenoids are crucial for the prenylation of small GTPases like RhoA, a process that anchors them to the cell membrane and allows for their activation.[9][17] By inhibiting HMG-CoA reductase, atorvastatin reduces the availability of GGPP, thereby preventing the geranylgeranylation and subsequent activation of RhoA.[9][17] The inhibition of the Rho/ROCK pathway has been shown to decrease vascular smooth muscle cell contraction and proliferation.[8] Studies have demonstrated that atorvastatin inhibits serotonin-induced mitogenesis and migration in pulmonary artery smooth muscle cells through the inhibition of GTP-RhoA formation, an effect that is reversible with the addition of GGPP.[17]

Caption: Atorvastatin inhibits HMG-CoA reductase, leading to reduced isoprenoid synthesis and subsequent inhibition of the pro-proliferative Rho/ROCK pathway.

p38 MAPK Pathway

Atorvastatin has also been shown to inhibit the accumulation of vascular smooth muscle cells by targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[13][14] In a rat model of vein graft, atorvastatin treatment resulted in the inhibition of p38 MAPK phosphorylation.[13][14] This inhibition was associated with a significant reduction in the levels of α-smooth muscle actin (α-SMA) and proliferating cell nuclear antigen (PCNA), both of which are markers of smooth muscle cell proliferation and phenotypic modulation.[13][14]

Caption: Atorvastatin inhibits the phosphorylation of p38 MAPK, thereby suppressing smooth muscle cell proliferation.

PI3K/Akt and ERK/MAPK Pathways

The role of atorvastatin in modulating the PI3K/Akt and ERK/MAPK pathways in smooth muscle cells appears to be more complex and potentially cell-type or stimulus-dependent.[19][20] Some studies suggest that atorvastatin's inhibitory effects on proliferation are independent of the PI3K/Akt and ERK pathways.[9][19] For instance, in bovine pulmonary artery smooth muscle cells stimulated with serotonin, atorvastatin did not affect the activation of ERK or Akt.[9][19] However, it did attenuate the nuclear translocation of ERK, which is a necessary step for its mitogenic effect.[9] In contrast, other research indicates that a combination of atorvastatin and cyanidin-3-glucoside can modulate the PI3K/Akt pathway to reduce human aortic smooth muscle cell proliferation.[11]

Experimental Protocols

This section outlines the general methodologies employed in the studies cited in this guide to investigate the effects of atorvastatin on smooth muscle cell proliferation.

Cell Culture and Treatment

-

Cell Isolation and Culture: Vascular smooth muscle cells (e.g., human aortic, bovine pulmonary artery, rat aortic) are isolated from respective tissues by enzymatic digestion (e.g., collagenase, elastase). The cells are then cultured in a suitable medium (e.g., DMEM, F-12K) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Growth Arrest: To synchronize the cell cycle, sub-confluent cells are typically growth-arrested by incubation in a serum-free or low-serum (e.g., 0.1% FBS) medium for 24-48 hours prior to stimulation.

-

Atorvastatin Treatment: A stock solution of atorvastatin hemi-calcium salt is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in the culture medium. Cells are pre-incubated with atorvastatin for a specified period (e.g., 24 hours) before the addition of a mitogen.

Proliferation Assays

-

[³H]Thymidine Incorporation Assay: This assay measures DNA synthesis. Cells are incubated with [³H]thymidine for a set period. The amount of radioactivity incorporated into the DNA is then quantified using a scintillation counter. A decrease in [³H]thymidine incorporation in atorvastatin-treated cells indicates an inhibition of DNA synthesis.

-

BrdU Incorporation Assay: This is a non-radioactive alternative to the [³H]thymidine assay. Cells are incubated with bromodeoxyuridine (BrdU), a synthetic analog of thymidine, which is incorporated into newly synthesized DNA. The incorporated BrdU is then detected using an anti-BrdU antibody in an ELISA-based format.

-

MTT Assay: This colorimetric assay assesses cell viability and, indirectly, proliferation. It measures the metabolic activity of mitochondrial dehydrogenases. A reduction in the formation of the colored formazan product in atorvastatin-treated cells suggests a decrease in cell number or metabolic activity.

-

Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter provides a straightforward measure of cell proliferation over time.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p38, total p38, α-SMA, PCNA, RhoA). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Experimental Workflow Example

Caption: A generalized workflow for investigating the effects of atorvastatin on smooth muscle cell proliferation.

Conclusion

Atorvastatin hemi-calcium salt effectively inhibits the proliferation of vascular smooth muscle cells through mechanisms that are both dependent on and independent of its cholesterol-lowering effects. The primary pathway implicated is the inhibition of HMG-CoA reductase, leading to a reduction in isoprenoid synthesis and subsequent inactivation of the pro-proliferative Rho/ROCK signaling cascade. Additionally, atorvastatin has been shown to suppress the p38 MAPK pathway. The modulation of other pathways, such as PI3K/Akt and ERK/MAPK, may also contribute to its anti-proliferative effects, although this appears to be more context-dependent. A thorough understanding of these molecular mechanisms is crucial for leveraging the full therapeutic potential of atorvastatin and for the development of novel strategies to combat proliferative vascular diseases.

References

- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]

- 5. Inhibition of serotonin-induced mitogenesis, migration, and ERK MAPK nuclear translocation in vascular smooth muscle cells by atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijbcp.com [ijbcp.com]

- 7. Effects of atorvastatin on the different phases of atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Atorvastatin inhibits expression of minichromosome maintenance proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic effect of atorvastatin and cyanidin-3-glucoside against angiotensin II-mediated vascular smooth muscle cell proliferation and migration through MAPK and PI3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of proliferation of human smooth muscle cells by various HMG-CoA reductase inhibitors; comparison with other human cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Atorvastatin Reduces Accumulation of Vascular Smooth Muscle Cells to Inhibit Intimal Hyperplasia via p38 MAPK Pathway Inhibition in a Rat Model of Vein Graft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Item - Atorvastatin Reduces Accumulation of Vascular Smooth Muscle Cells to Inhibit Intimal Hyperplasia via p38 MAPK Pathway Inhibition in a Rat Model of Vein Graft - SciELO journals - Figshare [scielo.figshare.com]

- 15. researchgate.net [researchgate.net]

- 16. Atorvastatin reduces calcification in rat arteries and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Statins inhibit Rho kinase activity in patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anti-inflammatory Properties of Atorvastatin Hemi-calcium Salt

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atorvastatin, a widely prescribed inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is primarily known for its lipid-lowering effects.[1][2] However, a growing body of evidence highlights its significant "pleiotropic" effects, independent of cholesterol reduction, most notably its potent anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and key protocols used to investigate the anti-inflammatory actions of Atorvastatin hemi-calcium salt. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.

Molecular Mechanisms of Anti-inflammatory Action

Atorvastatin exerts its anti-inflammatory effects through the modulation of several key signaling pathways. These mechanisms are multifaceted and often interconnected, leading to a broad suppression of the inflammatory cascade.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1][5] Atorvastatin has been shown to inhibit NF-κB activation.[6] This is achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[7] By stabilizing IκBα, Atorvastatin reduces the nuclear translocation of NF-κB, thereby downregulating the transcription of inflammatory mediators.[7] This inhibition of NF-κB activity has been observed in various cell types, including vascular smooth muscle cells and mononuclear cells.[6]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38, JNK, and ERK, plays a crucial role in cellular responses to inflammatory stimuli. Atorvastatin has been demonstrated to suppress the activation of the JNK, ERK, and p38 pathways.[8] By inhibiting the phosphorylation of these key kinases, Atorvastatin can block the downstream signaling cascade that leads to the production of inflammatory cytokines and other mediators.[8][9][10]

Upregulation of Autophagy and Inhibition of the NLRP3 Inflammasome

Recent studies have revealed a link between Atorvastatin, autophagy, and the inhibition of the NLRP3 inflammasome.[11] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[11] Atorvastatin has been shown to upregulate autophagy, a cellular process for degrading and recycling cellular components.[11] This enhanced autophagy, in turn, inhibits the activation of the NLRP3 inflammasome.[11] This mechanism contributes to the reduction of IL-1β and IL-18 secretion, thereby mitigating the inflammatory response.[11]

Activation of the IL-37/Smad3 Complex

In the context of monosodium urate-induced inflammation, Atorvastatin has been found to exert anti-inflammatory effects by augmenting the expression of Interleukin-37 (IL-37).[12] IL-37 is an anti-inflammatory cytokine. Atorvastatin promotes the phosphorylation of Smad3, which then forms a complex with IL-37.[12] This IL-37/Smad3 complex is believed to be responsible for the potent negative regulation of uric acid-induced inflammation, partly by suppressing the production of IL-1β through the inhibition of caspase-1 activation.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of the Anti-inflammatory Effects of Atorvastatin on Patients with Rheumatoid Arthritis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo delivery of atorvastatin: A comparative study of anti-inflammatory activity of atorvastatin loaded copolymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Sustained Anti-Inflammatory Effect of Atorvastatin—Calcium PLGA Nanoparticles: In Vitro Optimization and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Atorvastatin reduces NF-kappaB activation and chemokine expression in vascular smooth muscle cells and mononuclear cells [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Atorvastatin inhibits osteoclast differentiation by suppressing NF-κB and MAPK signaling during IL-1β-induced osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atorvastatin negatively regulates MAPK pathway in vitro to inhibit proliferation, migration, and invasion of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Atorvastatin Inhibits Inflammatory Response, Attenuates Lipid Deposition, and Improves the Stability of Vulnerable Atherosclerotic Plaques by Modulating Autophagy [frontiersin.org]

- 12. mdpi.com [mdpi.com]

Atorvastatin Hemi-Calcium Salt: A Technical Guide to Inducing LDL Receptor Expression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which atorvastatin hemi-calcium salt, a widely prescribed statin, upregulates the expression of the low-density lipoprotein (LDL) receptor, a critical process in cholesterol homeostasis. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development in this area.

Core Mechanism of Action

Atorvastatin's primary therapeutic effect of lowering circulating LDL cholesterol is achieved by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This inhibition, occurring primarily in hepatocytes, leads to a depletion of intracellular cholesterol.[3][4] The reduction in hepatic cholesterol levels triggers a compensatory mechanism to restore cholesterol homeostasis, principally through the upregulation of LDL receptor expression on the surface of liver cells.[2][3][5] This enhanced expression results in increased clearance of LDL particles from the bloodstream, thereby lowering plasma LDL cholesterol levels.[3][6]

The SREBP-2 Signaling Pathway

The upregulation of LDL receptor expression by atorvastatin is mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor in cholesterol metabolism.[7][8][9] The signaling cascade is as follows:

-

HMG-CoA Reductase Inhibition: Atorvastatin competitively inhibits HMG-CoA reductase, leading to reduced synthesis of mevalonate, a precursor of cholesterol.[1][5]

-

SREBP-2 Activation: The decrease in intracellular sterol levels is sensed by the SREBP cleavage-activating protein (SCAP), which is complexed with SREBP-2 in the endoplasmic reticulum.[10] In a low-cholesterol environment, the SCAP-SREBP-2 complex is transported to the Golgi apparatus.[10]

-

Proteolytic Cleavage: Within the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).[10]

-

Nuclear Translocation: This two-step cleavage releases the N-terminal active fragment of SREBP-2 (nSREBP-2).[10]

-

Gene Transcription: The mature nSREBP-2 translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including the gene encoding the LDL receptor.[7][10]

-

Increased LDL Receptor Expression: The binding of nSREBP-2 to the LDL receptor promoter activates gene transcription, leading to increased synthesis of LDL receptor mRNA and subsequently, LDL receptor protein.[10][11] The newly synthesized receptors are then transported to the cell surface to mediate LDL uptake.[10]

Figure 1: Atorvastatin-mediated SREBP-2 signaling pathway for LDL receptor expression.

Quantitative Data on Atorvastatin's Effects

The following tables summarize quantitative data from various studies investigating the effects of atorvastatin on LDL receptor expression and related parameters.

Table 1: In Vivo Human Studies

| Parameter | Treatment | Duration | Change | Reference |

| Plasma Total Cholesterol | Atorvastatin 20 mg/day | 4 weeks | ↓ 29% (P < 0.0001) | [11] |

| Plasma LDL-Cholesterol | Atorvastatin 20 mg/day | 4 weeks | ↓ 41% (P < 0.001) | [11] |

| LDLR mRNA (circulating mononuclear cells) | Atorvastatin 20 mg/day | 4 weeks | ↑ 35% (P < 0.001) | [11] |

| Plasma PCSK9 Levels | Atorvastatin (dose-dependent) | 3 months | ↑ (dose-dependent) | [12] |

| Plasma Lp(a) Levels | Atorvastatin (dose-dependent) | 3 months | ↑ (dose-dependent) | [12] |

| Total Cholesterol | Atorvastatin 40 mg | 40 days | ↓ 40% | [13] |

Table 2: In Vitro Studies

| Cell Line | Treatment | Duration | Effect | Reference |

| MIN6 (pancreatic β-cells) | 100 nM Atorvastatin | 24 hours | Dramatically promoted LDLR protein expression on the cytomembrane | [14] |

| MIN6 (pancreatic β-cells) | 10 & 100 nM Atorvastatin | 24 hours | Radically suppressed PCSK9 protein expression (without LDL-C) | [14] |

| Hypercholesterolemic patient platelets | Atorvastatin 20 mg/day | 6 days | ↓ CD36 expression | [15] |

| Hypercholesterolemic patient platelets | Atorvastatin 20 mg/day | 9 days | ↓ LOX-1 expression | [15] |

| MCF-7 (breast cancer cells) | 10 µM Atorvastatin | 48 hours | Increased expression of LDLR | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Atorvastatin Treatment (MIN6 Cells)

Objective: To investigate the effect of atorvastatin on LDL receptor and PCSK9 expression in pancreatic β-cells.[14][17][18]

Materials:

-

MIN6 mouse pancreatic β-cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Atorvastatin hemi-calcium salt

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Culture MIN6 cells in DMEM supplemented with 15% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Prepare a stock solution of atorvastatin hemi-calcium salt in DMSO.

-

Seed MIN6 cells into appropriate culture plates (e.g., 6-well or 12-well plates).

-

Once cells reach the desired confluency, treat them with varying concentrations of atorvastatin (e.g., 1, 10, 100 nM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).

-

Proceed with downstream analyses such as Western blotting or RT-qPCR.

Figure 2: Experimental workflow for in vitro studies with MIN6 cells.

Western Blot Analysis for LDL Receptor and PCSK9

Objective: To quantify the protein expression levels of LDL receptor and PCSK9 following atorvastatin treatment.[14][16]

Materials:

-

Treated cells

-